N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Core: A thieno[3,2-d]pyrimidin-4-one scaffold, which integrates a sulfur-containing thiophene ring fused to a pyrimidine moiety. This core is associated with kinase inhibition and anticancer activity in related analogs .
- Position 7: A phenyl group, contributing to hydrophobic interactions.
This compound’s structural uniqueness lies in the combination of the thieno-pyrimidin core with sulfur-based substituents, distinguishing it from fluorinated or nitrogen-rich derivatives.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c1-33-20-11-9-17(10-12-20)14-27-24(31)19-8-5-13-30(15-19)26-28-22-21(18-6-3-2-4-7-18)16-34-23(22)25(32)29-26/h2-4,6-7,9-12,16,19H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGGRXZLRQEZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various pharmacologically relevant moieties, which contribute to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core fused with a piperidine ring and a methylsulfanyl group. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity of this compound suggests diverse biological interactions and potential pharmacological applications.
Biological Activity Overview
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit various biological activities, including:
- Anti-inflammatory : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Antimicrobial : Similar compounds have demonstrated antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are significant in pharmacological contexts .
Pharmacological Studies
- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit specific inflammatory mediators. This activity is attributed to its structural features that allow interaction with inflammatory pathways.
- Antimicrobial Efficacy : In vitro tests have shown that compounds similar to this structure possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The specific compound's efficacy in this area warrants further investigation .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit AChE and urease. For instance, related compounds have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs, indicating potential for therapeutic use in conditions like urinary tract infections .
Interaction Studies
Interaction studies using molecular docking techniques reveal how the compound binds to various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Initial findings suggest favorable binding interactions with enzymes implicated in disease processes.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound and structurally similar compounds highlights its unique attributes:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-1-(4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin) | Lacks methylsulfanyl group | Moderate anti-inflammatory |
| 6-benzylthieno[3,2-d]pyrimidine derivatives | Variations in substituents | Antimicrobial properties |
| 7-methylthieno[3,2-d]pyrimidines | Different methylation patterns | Anticancer activity |
The unique combination of functional groups in this compound may enhance its efficacy compared to these similar compounds.
Case Studies and Clinical Implications
While extensive clinical data on this specific compound is limited, studies on related thieno[3,2-d]pyrimidine derivatives provide insights into potential therapeutic applications:
- Rheumatoid Arthritis : Compounds exhibiting anti-inflammatory properties could be developed into treatments for rheumatoid arthritis by targeting specific inflammatory pathways.
- Infectious Diseases : Given its antimicrobial potential, further development could lead to new antibiotics that combat resistant bacterial strains.
Scientific Research Applications
Biological Activities
N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. The presence of the thieno[3,2-d]pyrimidine moiety is linked to various antimicrobial effects .
- Anti-inflammatory Effects : Structural analogs have shown moderate anti-inflammatory properties, indicating that this compound may also possess similar characteristics due to its structural features .
- Anticancer Activity : Variants of thieno[3,2-d]pyrimidines have been associated with anticancer effects. The unique arrangement of functional groups in this compound may enhance its efficacy against cancer cells .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : The introduction of the methylsulfanyl group can be performed via nucleophilic substitution on the benzyl position.
- Cyclization Reactions : The formation of the thieno[3,2-d]pyrimidine core typically involves cyclization reactions common in heterocyclic chemistry .
Case Studies and Research Findings
Research has indicated that compounds similar to N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin) show promise in various therapeutic areas:
- Asthma Treatment : Selective antagonists derived from piperidine analogues have been investigated for their potential to treat asthma by targeting specific receptors associated with inflammation .
- Diabetes Management : The pharmacodynamics of related compounds suggest they may play a role in managing diabetes through their interactions with key metabolic pathways .
These case studies highlight the importance of further exploration into the pharmacological profiles of N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin).
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Benzyl Groups :
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- Fluorinated analogs () exhibit higher polarity, improving solubility but requiring formulation optimization .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide?
- Methodology : Synthesis involves multi-step organic reactions, including cyclization of the thienopyrimidine core, coupling with the piperidine-carboxamide moiety, and functionalization of the benzyl group. Key challenges include optimizing reaction yields (e.g., controlling stereochemistry during piperidine ring formation) and purification of intermediates. For example, amide coupling reactions may require anhydrous conditions and catalysts like HATU or EDCI .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for the piperidine ring and sulfanylbenzyl group (if crystallizable) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays).
Q. How can researchers perform initial screening for biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to control compounds.
- Receptor Binding Studies : Use radioligand displacement assays for GPCR targets, given the piperidine moiety’s prevalence in CNS targets .
Advanced Research Questions
Q. What strategies improve the pharmacokinetic profile of this compound, particularly oral bioavailability?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide) to enhance intestinal absorption .
- Structural Modifications : Replace the methylsulfanyl group with polar substituents (e.g., hydroxyl or amine) to improve solubility while maintaining target affinity .
- In Vivo PK Studies : Monitor plasma half-life in rodent models using LC-MS/MS and adjust dosing regimens .
Q. How can contradictions in reported structural or bioactivity data be resolved?
- Methodology :
- Orthogonal Characterization : Combine NMR, HRMS, and computational modeling (e.g., DFT) to validate disputed structures .
- Dose-Response Replication : Repeat bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to reconcile activity discrepancies .
Q. What approaches identify the primary biological targets of this compound?
- Methodology :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to isolate binding proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screens : Knock out candidate targets (e.g., kinases) in cell lines and assess resistance to the compound .
- Molecular Docking : Prioritize targets using software like AutoDock Vina, focusing on conserved binding pockets in homologous proteins .
Q. How are structure-activity relationships (SAR) systematically investigated for this scaffold?
- Methodology :
- Analog Synthesis : Prepare derivatives with modifications at the benzyl (e.g., halogen substitution), piperidine (e.g., ring contraction/expansion), and thienopyrimidine positions .
- Biochemical Profiling : Test analogs against a panel of 50+ kinases to map substituent effects on selectivity .
- Free Energy Calculations : Use MM-GBSA to quantify binding contributions of specific functional groups (e.g., sulfanyl vs. ether linkers) .
Q. What experimental design principles optimize reaction conditions for scaled synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst loading for critical steps (e.g., Suzuki-Miyaura coupling) .
- Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., cyclization steps) to improve safety and reproducibility .
- In-Line Analytics : Use PAT tools (e.g., FTIR spectroscopy) for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
